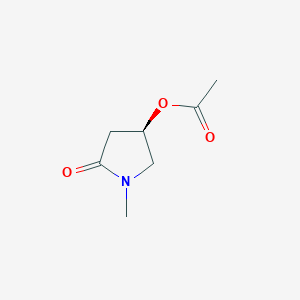
(R)-1-Methyl-5-oxopyrrolidin-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Methyl-5-oxopyrrolidin-3-yl acetate is an organic compound belonging to the class of esters. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This particular compound features a pyrrolidine ring, which is a five-membered lactam (cyclic amide), and an acetate group, which is derived from acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate typically involves the esterification of ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in a packed bed reactor can enhance the reaction rate and yield. Additionally, the purification of the product can be streamlined using distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Methyl-5-oxopyrrolidin-3-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Hydrolysis: ®-1-Methyl-5-oxopyrrolidine-3-carboxylic acid and acetic acid.
Reduction: ®-1-Methyl-5-hydroxypyrrolidine-3-yl acetate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-1-Methyl-5-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Wirkmechanismus
The mechanism of action of ®-1-Methyl-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The pyrrolidine ring may also play a role in binding to the target site, enhancing the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Methyl-5-oxopyrrolidin-3-yl acetate: The enantiomer of the compound, which may have different biological activities.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid: The hydrolysis product of the ester.
1-Methyl-5-hydroxypyrrolidine-3-yl acetate: The reduction product of the ester.
Uniqueness
®-1-Methyl-5-oxopyrrolidin-3-yl acetate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both the pyrrolidine ring and the acetate group provides a versatile scaffold for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
[(3R)-1-methyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-7(10)8(2)4-6/h6H,3-4H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
QLSGTIYOCYNQQZ-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CC(=O)N(C1)C |
Kanonische SMILES |
CC(=O)OC1CC(=O)N(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


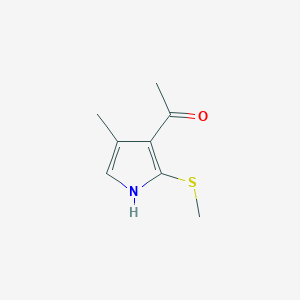

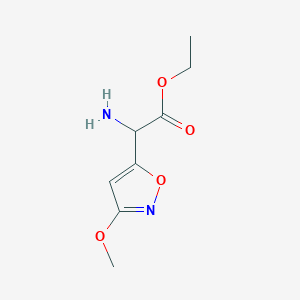

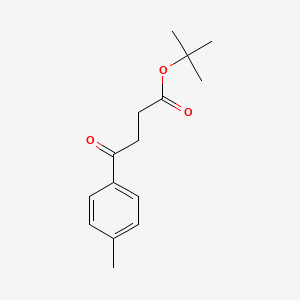
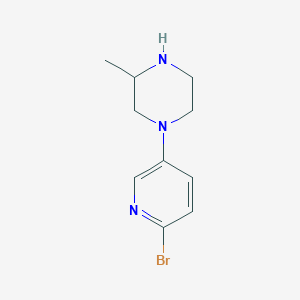
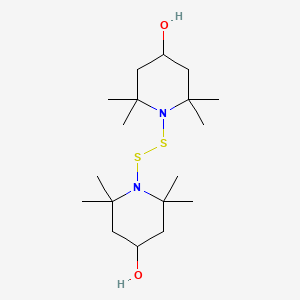
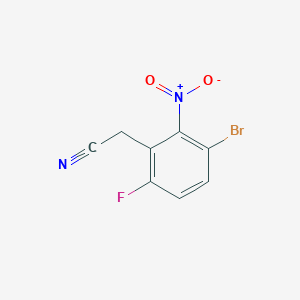
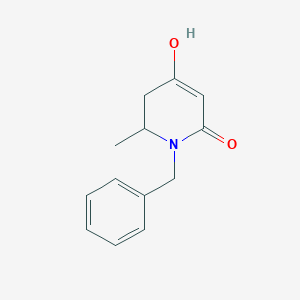
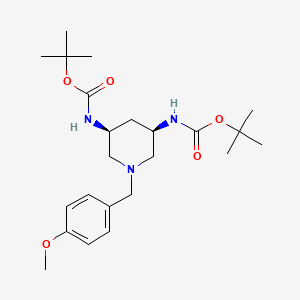


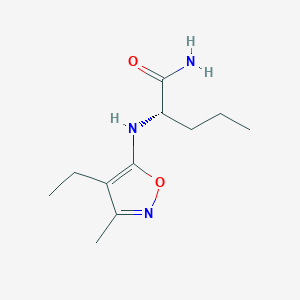
![4-Amino-2'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12860469.png)
